molecular formula C7H11N3O2 B025068 Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 100187-10-8

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B025068
CAS No.: 100187-10-8
M. Wt: 169.18 g/mol
InChI Key: VAONPPCFYKJZBF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is an organic compound with the molecular formula C7H11N3O2. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate can be synthesized through the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group, allowing it to react with the ethyl bromoacetate to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with molecular targets through its triazole ring. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate can be compared with other triazole-containing compounds, such as:

Biological Activity

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring, which is known for conferring significant biological activity. The compound's molecular formula is C7H11N3O2C_7H_{11}N_3O_2 with a molecular weight of 171.18 g/mol. The synthesis typically involves the following steps:

  • Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Esterification : The resulting triazole compound is then esterified with acetic acid to form this compound.

Antimicrobial Properties

Research has demonstrated that compounds containing triazole structures exhibit broad-spectrum antimicrobial activity. This compound has shown significant efficacy against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : In vitro studies indicated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound also exhibits antifungal properties against pathogenic fungi such as Candida species.

Anticancer Potential

Triazole derivatives are increasingly recognized for their anticancer properties. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Cell Proliferation : It has been reported to inhibit the proliferation of several cancer cell lines in vitro.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Binding : It is hypothesized that this compound can bind to certain receptors on cell membranes, modulating signaling pathways that lead to cell death or growth inhibition.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Zhu et al. (2012) Reported the crystal structure and highlighted the compound's potential as an antimicrobial agent.
Frontiers in Chemistry (2022) Reviewed the synthesis methods and biological activities of triazole compounds, including this derivative's anticancer effects.
Ambeed Database Provided chemical properties and safety data indicating low toxicity levels for laboratory use.

Properties

IUPAC Name

ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)4-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONPPCFYKJZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428897
Record name Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100187-10-8
Record name Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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